Cas no 102652-88-0 (1-(2,5-Dimethoxy-3-nitrophenyl)ethanone)
1-(2,5-Dimethoxy-3-nitrophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone
- 1-(2,5-dimethoxy-3-nitrophenyl)ethan-1-one
- 102652-88-0
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- Inchi: 1S/C10H11NO5/c1-6(12)8-4-7(15-2)5-9(11(13)14)10(8)16-3/h4-5H,1-3H3
- InChI Key: OOUOLSVUTCEZNC-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC(=CC=1C(C)=O)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 225.06372245g/mol
- Monoisotopic Mass: 225.06372245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 81.4Ų
1-(2,5-Dimethoxy-3-nitrophenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118756-1g |
1-(2,5-Dimethoxy-3-nitrophenyl)ethanone |
102652-88-0 | 95% | 1g |
$331.28 | 2023-09-04 |
1-(2,5-Dimethoxy-3-nitrophenyl)ethanone Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone
1-(2,5-Dimethoxy-3-nitrophenyl)ethanone: A Comprehensive Overview
1-(2,5-Dimethoxy-3-nitrophenyl)ethanone (CAS No. 102652-88-0) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a dimethoxyphenyl group with a nitrophenyl substituent and an ethanone functional group. The combination of these groups imparts distinctive chemical properties, making it a valuable compound in research and industrial applications.
The synthesis of 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone involves a series of carefully controlled reactions, often utilizing advanced techniques such as Suzuki coupling or Friedel-Crafts acylation. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity levels. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining product quality. These advancements have significantly enhanced the scalability of this compound for large-scale production.
One of the most notable applications of 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone is in the field of drug discovery. The compound's ability to act as a biological scaffold has made it a valuable tool in designing novel pharmaceutical agents. For example, studies have demonstrated its potential as an anticancer agent, where it exhibits selective cytotoxicity against various cancer cell lines. This property is attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis.
In addition to its pharmacological applications, 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone has also found use in materials science. Its unique electronic properties make it an ideal candidate for developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity and mechanical stability. These findings underscore its potential in advancing next-generation electronic devices.
The environmental impact of 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone has also been a topic of interest among researchers. Studies have shown that the compound exhibits low toxicity to aquatic organisms under controlled conditions, making it suitable for use in eco-friendly chemical processes. However, further investigations are required to fully understand its long-term effects on ecosystems and develop sustainable disposal methods.
From a structural perspective, the dimethoxyphenyl group in 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone contributes significantly to its stability and reactivity. The methoxy groups act as electron-donating substituents, which enhance the compound's ability to participate in various chemical transformations. Meanwhile, the nitrophenyl group introduces electron-withdrawing effects, creating a balance that makes the molecule versatile for different chemical reactions.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone. These studies have provided insights into its electronic structure and reactivity patterns at the quantum level. For instance, density functional theory (DFT) calculations have revealed that the compound exhibits favorable π-conjugation properties, which are critical for its performance in electronic applications.
In conclusion, 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone (CAS No. 102652-88-0) is a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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